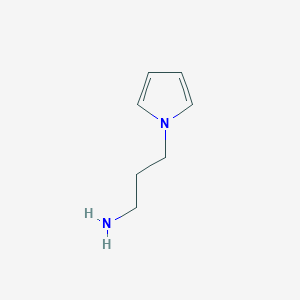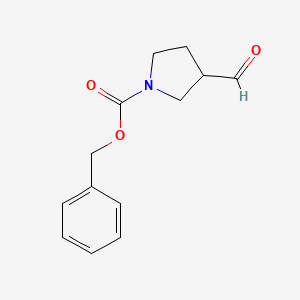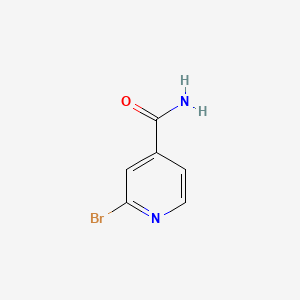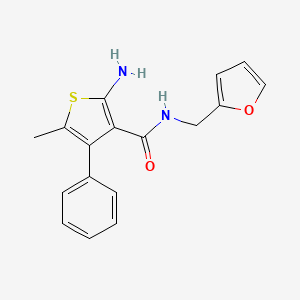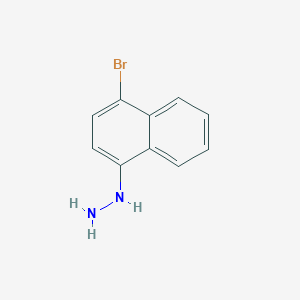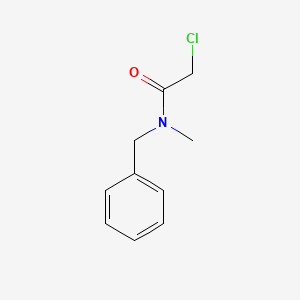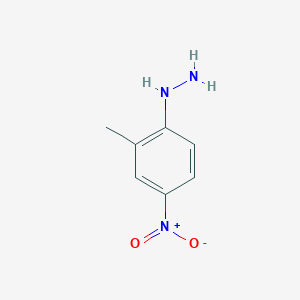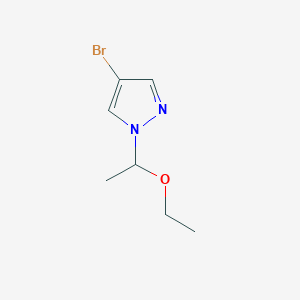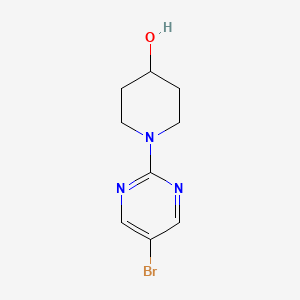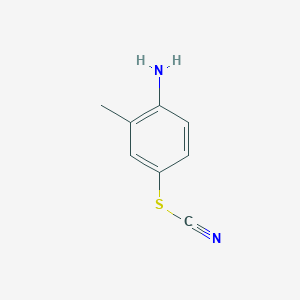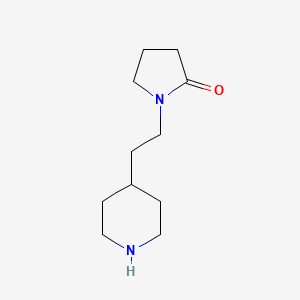
1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting from commercially available pyrrole or piperidine. For instance, one study describes a rapid synthetic method for 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, which is synthesized through acylation and nucleophilic substitution reactions . Another paper reports the synthesis of coumarin bearing pyrrolo[1,2-a]quinoxaline derivatives using piperidine–iodine as a dual system catalyst in a one-pot three-component reaction . These methods highlight the versatility of piperidine and pyrrolidine derivatives in synthetic chemistry.
Molecular Structure Analysis
The molecular structures of the synthesized compounds are often confirmed using techniques such as NMR, MS, and X-ray crystallography. For example, the structure of a novel piperidin-4-one derivative was elucidated using single-crystal X-ray diffraction . The crystal structures of these compounds can reveal interesting features such as supramolecular structures mediated by hydrogen bonds .
Chemical Reactions Analysis
The reactivity of piperidine and pyrrolidine derivatives is explored in various chemical reactions. The papers discuss the use of these heterocycles in multi-component reactions , , and their ability to undergo reactions such as aminolysis . These reactions are crucial for the development of compounds with potential pharmacological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine and pyrrolidine derivatives are influenced by their molecular structure. For instance, some compounds exhibit strong fluorescence in solids and solutions, and good thermal stabilities . The presence of flexible ethylene spacers and amine functionalities can lead to interesting properties such as second harmonic generation . Additionally, the solubility of these compounds in aqueous media can be an important factor for their application as pharmaceuticals .
Case Studies
Several of the papers discuss the potential biological activities of the synthesized compounds. For example, a series of pyrrolidin-2-one derivatives were synthesized and tested for their antiarrhythmic, hypotensive, and alpha-adrenolytic activities , . These studies provide valuable insights into the therapeutic potential of piperidine and pyrrolidine derivatives and highlight the importance of the arylpiperazine moiety for biological activity .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, which shares structural similarities with 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, has been proposed. This method is significant in medicinal chemistry due to the conformational rigidity of the compound, which is crucial for its biological activity. The synthesis involves exhaustive catalytic hydrogenation, offering a simpler route for large-scale production, highlighting its potential in drug development and other chemical applications (Smaliy et al., 2011).
Pharmacological Applications
Research has demonstrated the synthesis of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, including structures related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, and their subsequent testing for antiarrhythmic and antihypertensive activities. Notably, compounds with a 3-(4-arylpiperazin-1-yl)propyl moiety exhibited significant pharmacological effects. This suggests that derivatives of 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one could possess notable alpha-adrenolytic properties, potentially contributing to their antiarrhythmic and hypotensive effects (Malawska et al., 2002).
Antimicrobial Activity
A series of (E)-1-aryl-3-[2-(piperidin-1-yl)quinolin-3-yl]prop-2-en-1-ones and (E)-1-aryl-3-[2-(pyrrolidin-1-yl)quinolin-3-yl]prop-2-en-1-ones, which are structurally related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, were synthesized and exhibited good antimicrobial activity against various bacterial and fungal strains. This highlights the potential of such compounds in the development of new antimicrobial agents (Ashok et al., 2014).
Antiplatelet Activities
Derivatives of piperlongumine, a compound related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, have been synthesized and tested for their antiplatelet activities. These compounds demonstrated significant inhibitory effects on platelet aggregation induced by various agents, indicating their potential as lead compounds for the development of new antiplatelet agents (Park et al., 2008).
Chemical Synthesis and Drug Development
The compound 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, structurally related to 1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one, has been identified as an important intermediate in the synthesis of small molecule anticancer drugs. Its synthesis from commercially available pyrrole through acylation and nucleophilic substitution highlights its importance in drug development (Wang et al., 2017).
Safety And Hazards
The compound is classified as Eye Damage 1, Skin Irritant 2, and STOT SE 3 . It poses hazards such as causing skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
1-(2-piperidin-4-ylethyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c14-11-2-1-8-13(11)9-5-10-3-6-12-7-4-10/h10,12H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEDMQRKJUGYBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405710 | |
| Record name | 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Piperidin-4-ylethyl)pyrrolidin-2-one | |
CAS RN |
763908-64-1 | |
| Record name | 1-(2-piperidin-4-ylethyl)pyrrolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20405710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(4-Piperidinyl)ethyl]-2-pyrrolidinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Azabicyclo[3.1.0]hexan-6-amine](/img/structure/B1275089.png)
